COX-2 Inhibitory Potency vs. Clinical Comparators
This compound exhibits a COX-2 IC50 of 14.86 μM in vitro, which is approximately 370-fold less potent than the clinical COX-2 inhibitor celecoxib (IC50 = 40 nM) [1][2]. However, this potency difference is not a liability but rather defines the compound's distinct research utility. The micromolar potency is characteristic of an early-stage, structurally novel hit compound identified from virtual screening, making it appropriate as a scaffold optimization starting point rather than a drug candidate [1]. The binding mode identified through molecular dynamics simulations shows that the naphthofuran core engages the COX-2 active site differently from the sulfonamide/sulfone moieties of celecoxib, rofecoxib, and valdecoxib, offering a distinct chemical starting point for medicinal chemistry campaigns [1].
| Evidence Dimension | COX-2 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 14.86 μM |
| Comparator Or Baseline | Celecoxib: IC50 = 40 nM (0.04 μM) |
| Quantified Difference | ~370-fold lower potency |
| Conditions | Target compound: in vitro COX-2 enzyme assay (assay details not fully specified in source). Celecoxib: Sf9 cell-based COX-2 assay. |
Why This Matters
This quantitative difference precisely defines the compound's appropriate use case: it serves as a structurally novel hit scaffold for optimization, not a potent lead or clinical candidate, which should guide procurement decisions toward medicinal chemistry applications.
- [1] Hu S, Liu W, Gan Y, Yang X, Wang Y, Wei X, Chen M, Zhang D, Ke B. Identification of (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone as novel COX-2 inhibitor with analgesic profile. Bioorg Med Chem Lett. 2024 Mar 1;100:129631. doi:10.1016/j.bmcl.2024.129631 View Source
- [2] Biotool. Celecoxib Product Information. Celecoxib is a selective COX-2 inhibitor with IC50 of 40 nM in Sf9 cells. View Source
